(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Description
(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
One study demonstrates an efficient approach for the regioselective synthesis of complex heterocyclic compounds, highlighting catalyst- and solvent-free conditions under microwave assistance. This method's relevance lies in its potential application for synthesizing similarly structured compounds, emphasizing the importance of efficient, green chemistry practices in the development of new pharmaceuticals or materials (Moreno-Fuquen et al., 2019).
Chemo-, Regio-, and Stereoselectivity
Another research focuses on the chemo-, regio-, and stereoselectivity in acid-catalyzed reactions, critical for the targeted synthesis of complex organic molecules. Understanding these selective reactions is fundamental for the development of new compounds with specific configurations and properties (Vasin et al., 2010).
Intramolecular Hydroamination
The intramolecular hydroamination process represents a pivotal synthetic route for creating cyclic and polycyclic nitrogen-containing compounds. Studies on such reactions provide insights into crafting complex molecular architectures, which could include the target molecule or its analogs (Baker et al., 2000).
Novel Synthesis Routes
Exploring novel synthesis routes for complex molecules, such as through Bohlmann-Rahtz heteroannulation, offers insights into creating diverse molecular structures that might include the target compound. Such methodologies expand the toolkit available to chemists for the design and synthesis of new materials or drugs (Bagley et al., 2005).
Properties
IUPAC Name |
[14-methyl-7-[(2-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-8-6-7-11-19(16)15-32-26-22-12-21-20(14-30)13-27-17(2)23(21)31-25(22)28-24(29-26)18-9-4-3-5-10-18/h3-11,13,30H,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHWYUCQYALRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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